5-Bromo-2-fluoropyridine-3-carboxaldehyde
Overview
Description
5-Bromo-2-fluoropyridine-3-carboxaldehyde is a chemical compound with the molecular formula C6H3BrFNO and a molecular weight of 204 . It is used in research and development .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-fluoropyridine-3-carboxaldehyde is 1S/C6H3BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H . The InChI key is MUYVOGAJRCBWCY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromo-2-fluoropyridine-3-carboxaldehyde has a predicted boiling point of 258.2±35.0 °C and a predicted density of 1.778±0.06 g/cm3 . It is a solid substance that is off-white to pale yellow in color . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
1. Role in Cancer Treatment and Chemotherapy
5-Bromo-2-fluoropyridine-3-carboxaldehyde's derivatives, like 5-fluorouracil (5-FU), have been instrumental in cancer treatment, especially for solid tumors. 5-FU and its prodrugs, such as capecitabine, are widely used in chemotherapy regimens for colorectal, breast, head and neck cancers. These compounds work by interfering with DNA synthesis in cancer cells, inhibiting their growth and proliferation. Despite their widespread use, these agents are associated with significant toxicity, necessitating careful dose management and monitoring (Malet-Martino & Martino, 2002; Heidelberger & Ansfield, 1963; Gmeiner, 2020).
2. Development of Oral Prodrugs
Significant research has been conducted on developing oral prodrugs of 5-FU, aiming for a more convenient administration route and improved safety/efficacy profiles. Oral prodrugs, like capecitabine, are activated to 5-FU in the body and have shown promising results in various cancers. The development and optimization of these drugs are crucial for enhancing patient compliance and treatment outcomes (Del Re et al., 2017).
3. Pharmacogenetics and Personalized Medicine
Research has also focused on the pharmacogenetics of drugs like 5-FU and capecitabine, understanding how genetic variations among individuals affect drug metabolism, efficacy, and toxicity. This field is particularly relevant for personalized medicine, aiming to tailor chemotherapy treatments based on individual genetic profiles to minimize adverse effects and optimize therapeutic efficacy (Lam et al., 2016; Mikhail et al., 2010).
4. Mechanistic Studies and Synthesis Routes
Mechanistic studies and the development of novel synthesis routes for 5-Bromo-2-fluoropyridine-3-carboxaldehyde and its derivatives are crucial for understanding their biological activity and improving their synthesis efficiency. Research in this area contributes to the broader knowledge of fluorinated pyrimidines and their applications in medicine and pharmacology (Marsais & Quéguiner, 1983; Qiu et al., 2009).
Safety And Hazards
5-Bromo-2-fluoropyridine-3-carboxaldehyde is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
5-bromo-2-fluoropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYVOGAJRCBWCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670233 | |
Record name | 5-Bromo-2-fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoropyridine-3-carboxaldehyde | |
CAS RN |
875781-15-0 | |
Record name | 5-Bromo-2-fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-fluoro-3-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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